molecular formula C₂₀H₄₄NO₅P B1148085 D-erythro-sphinganine-1-phosphate (C20 base) CAS No. 436846-91-2

D-erythro-sphinganine-1-phosphate (C20 base)

Cat. No.: B1148085
CAS No.: 436846-91-2
M. Wt: 409.54
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Description

D-erythro-sphinganine-1-phosphate (C20 base) is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological and chemical properties. The compound’s structure includes an azaniumyl group, a hydroxy group, and a hydrogen phosphate group, making it a versatile molecule for various applications.

Mechanism of Action

Target of Action

Sphinganine-C20-1-phosphate, also known as D-erythro-sphinganine-1-phosphate, primarily targets sphingosine kinase 1 (SK1) and sphingosine kinase 2 (SK2) . These kinases are responsible for the synthesis of sphingosine-1 phosphate (S1P), a potent signaling and messenger molecule .

Mode of Action

Sphinganine-C20-1-phosphate is produced by the ATP-dependent phosphorylation of sphingosine kinases . It interacts with its targets, leading to the production of S1P. The upregulation of S1P enhances the efflux of certain drugs, reducing the sensitivity of cells to these drugs .

Biochemical Pathways

Sphinganine-C20-1-phosphate is involved in the sphingolipid biosynthetic pathway . The loss of this compound may affect the activities of this pathway, resulting in sensitivity to certain substances . It can also be converted to phytosphingosine (4-hydroxysphinganine) by adding a hydroxyl group to C4 .

Result of Action

The production of Sphinganine-C20-1-phosphate and its subsequent conversion to S1P plays a crucial role in various cellular functions. These include cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development . In the context of fungal interactions, the loss of this compound demonstrates the antifungal mechanism of certain substances .

Action Environment

The action of Sphinganine-C20-1-phosphate can be influenced by environmental factors. For instance, in co-cultures of certain fungi, the production of this compound was found to be suppressed, indicating fungal adaptability to environmental stress .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-sphinganine-1-phosphate (C20 base) typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of carbonyl reductase from Lactobacillus fermentum to catalyze the asymmetric reduction of a precursor compound . This method is environmentally friendly and suitable for industrial-scale production due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, utilizing engineered bacteria to produce the necessary enzymes for the synthesis. This method is advantageous due to its scalability and the ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions

D-erythro-sphinganine-1-phosphate (C20 base) undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The azaniumyl group can be reduced to form amines.

    Substitution: The hydrogen phosphate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. The reactions typically occur under mild conditions, ensuring the stability of the compound.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the azaniumyl group can produce primary amines.

Scientific Research Applications

D-erythro-sphinganine-1-phosphate (C20 base) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its role in cellular processes and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(Docosanoylamino)-3-hydroxyicosyl hydrogen phosphate
  • (2S,3R)-3-alkylglutamates

Uniqueness

What sets D-erythro-sphinganine-1-phosphate (C20 base) apart from similar compounds is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in the fields of chemistry and medicine .

Properties

IUPAC Name

[(2S,3R)-2-azaniumyl-3-hydroxyicosyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H44NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)19(21)18-26-27(23,24)25/h19-20,22H,2-18,21H2,1H3,(H2,23,24,25)/t19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYZCBKZGOIPIU-VQTJNVASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H44NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60677070
Record name (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436846-91-2
Record name (2S,3R)-2-Azaniumyl-3-hydroxyicosyl hydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60677070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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